molecular formula C10H14O3S B14379530 2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid CAS No. 88041-78-5

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid

Katalognummer: B14379530
CAS-Nummer: 88041-78-5
Molekulargewicht: 214.28 g/mol
InChI-Schlüssel: TYIAOOOQMIMOTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid is a specialized chemical compound with a unique structure that includes a methoxy group, a propan-2-yl group, and a sulfinic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid typically involves the sulfonation of 2-Methoxy-5-(propan-2-yl)benzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfinic acid group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The methoxy and propan-2-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. The methoxy and propan-2-yl groups can modulate the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-(propan-2-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group.

    2-Methoxy-5-(propan-2-yl)benzene-1-thiol: Contains a thiol group instead of a sulfinic acid group.

    2-Methoxy-5-(propan-2-yl)benzene-1-amine: Features an amine group in place of the sulfinic acid group.

Uniqueness

2-Methoxy-5-(propan-2-yl)benzene-1-sulfinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfinic acid group, in particular, allows for unique interactions and reactions that are not possible with similar compounds.

Eigenschaften

CAS-Nummer

88041-78-5

Molekularformel

C10H14O3S

Molekulargewicht

214.28 g/mol

IUPAC-Name

2-methoxy-5-propan-2-ylbenzenesulfinic acid

InChI

InChI=1S/C10H14O3S/c1-7(2)8-4-5-9(13-3)10(6-8)14(11)12/h4-7H,1-3H3,(H,11,12)

InChI-Schlüssel

TYIAOOOQMIMOTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.